
1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of an amino group attached to an oxolane ring, which is further connected to a methylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one typically involves the reaction of oxolane derivatives with appropriate amino and methylprop-2-en-1-one precursors. One common method includes the use of oxolane-3-carboxylic acid, which is first converted to its corresponding ester. This ester is then reacted with an amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxolane derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
- Oxidation products include oxolane derivatives with hydroxyl or carbonyl groups.
- Reduction products are primarily alcohol derivatives.
- Substitution reactions yield various substituted oxolane compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the oxolane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Oxolane derivatives: Compounds such as tetrahydrofuran and its derivatives share the oxolane ring structure.
Aminoalkyl compounds: Compounds like aminomethylbenzoic acid have similar amino group functionalities.
Uniqueness: 1-(3-Aminooxolan-3-yl)-2-methylprop-2-en-1-one is unique due to its combination of an oxolane ring with an amino group and a methylprop-2-en-1-one moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-(3-aminooxolan-3-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)7(10)8(9)3-4-11-5-8/h1,3-5,9H2,2H3 |
InChI-Schlüssel |
XTJDDQLXMAPOFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1(CCOC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


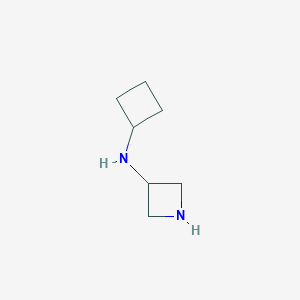
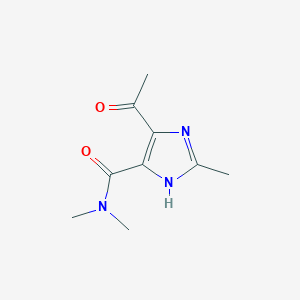
![9-Hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13181060.png)

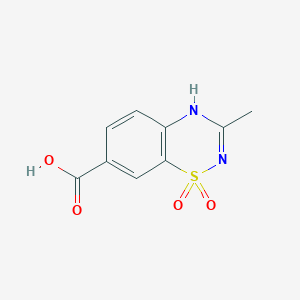

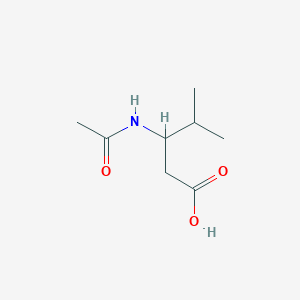
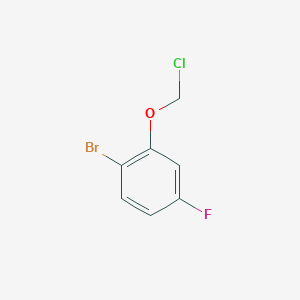
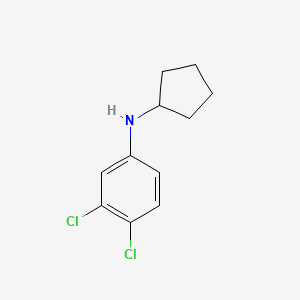

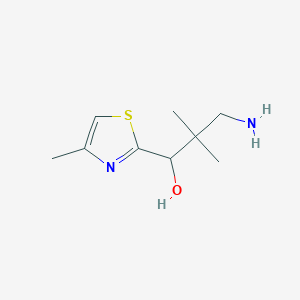
![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)
![2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)
